

# The Pharmacokinetics and Pharmacodynamics of (rac)-Talazoparib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |
|----------------------|-------------------|-----------|--|--|
| Compound Name:       | (rac)-Talazoparib |           |  |  |
| Cat. No.:            | B1141447          | Get Quote |  |  |

(rac)-Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, has emerged as a critical therapeutic agent in the treatment of cancers with deficiencies in DNA damage repair, particularly those harboring germline BRCA1/2 mutations. [1][2] Its clinical efficacy is underpinned by a distinct pharmacokinetic and pharmacodynamic profile characterized by high potency, oral bioavailability, and a dual mechanism of action that includes both catalytic inhibition of PARP and the trapping of PARP-DNA complexes.[2][3][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of (rac)-Talazoparib, intended for researchers, scientists, and drug development professionals.

# Pharmacodynamics: Dual Inhibition and Potent PARP Trapping

Talazoparib exerts its cytotoxic effects through a dual mechanism of action targeting the base excision repair (BER) pathway, a critical process for the repair of DNA single-strand breaks (SSBs).[4]

Firstly, talazoparib competitively inhibits the catalytic activity of PARP1 and PARP2.[5] PARP enzymes normally detect SSBs and synthesize poly(ADP-ribose) chains, which recruit other DNA repair proteins.[4] By inhibiting this process, talazoparib prevents the repair of SSBs. When the replication fork encounters an unrepaired SSB, it can lead to the collapse of the fork and the formation of a more cytotoxic double-strand break (DSB).[4]







Secondly, and more potently, talazoparib "traps" PARP enzymes on the DNA at the site of damage.[2][3] The talazoparib-PARP-DNA complex is highly stable and prevents the dissociation of PARP, creating a physical obstruction to DNA replication and transcription.[2][5] This trapping mechanism is considered to be a more potent driver of cytotoxicity than catalytic inhibition alone and is a key differentiator of talazoparib from other PARP inhibitors, with talazoparib being approximately 100 times more potent at trapping PARP than other agents.[1]

In cancer cells with homologous recombination repair (HRR) deficiencies, such as those with BRCA1/2 mutations, the resulting DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[4][6] This selective cytotoxicity in HRR-deficient cells is the principle of synthetic lethality exploited by talazoparib.

## **Signaling Pathway of Talazoparib's Action**



# Normal Cell (HRR Proficient) Cancel DNA Damage (SSB) Activates unrepaired leads to Replication Replication Double-Strand Break (DSB) Double-Strand Break (DSB) Repaired DNA Homologous Recombination Repair (HRR) Cell Survival Cell Death (Application of Talazoparib



Click to download full resolution via product page

Caption: Talazoparib's dual mechanism leading to synthetic lethality.

## **Quantitative Pharmacodynamic Parameters**



| Parameter                      | Value                                    | Cell Line/System               | Reference |
|--------------------------------|------------------------------------------|--------------------------------|-----------|
| PARP1 IC50                     | 0.57 nM                                  | Enzymatic Assay                | [7]       |
| PARP1 Ki                       | 1.2 nM                                   | -                              | [8]       |
| PARP2 Ki                       | 0.9 nM                                   | -                              | [8]       |
| PARP Trapping Potency          | ~100x greater than other PARP inhibitors | Cellular DNA Binding<br>Assays | [1][2]    |
| Tumor PARylation<br>Inhibition | 77-98% decrease                          | Patient Tumor<br>Biopsies      | [9]       |

# Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical utility of talazoparib is also defined by its favorable pharmacokinetic profile, which supports once-daily oral administration.

## **Absorption**

Talazoparib is rapidly absorbed following oral administration, with median time to maximum plasma concentration (Tmax) typically observed between 1 to 2 hours post-dose.[10][11] The pharmacokinetics of talazoparib are linear over a dosage range of 0.025 mg to 2 mg.[12] Steady-state concentrations are generally achieved within 2 to 3 weeks of daily dosing.[10][11] The administration of talazoparib with a high-fat, high-calorie meal can increase the Cmax by approximately 46% and delay the median Tmax from one to four hours, but it does not significantly affect the overall exposure (AUC).[13]

#### **Distribution**

Talazoparib exhibits a large apparent volume of distribution (Vd) of approximately 420 L, indicating extensive distribution into tissues.[12][13] In vitro, the plasma protein binding of talazoparib is about 74% and is independent of the drug concentration.[12]

#### Metabolism



Talazoparib undergoes minimal hepatic metabolism.[12][14] The identified metabolic pathways include mono-oxidation, dehydrogenation, and conjugation reactions.[12][13] Due to its limited metabolism, there is a low likelihood of clinically significant pharmacokinetic interactions with inhibitors or inducers of cytochrome P450 (CYP) enzymes.[10]

#### **Excretion**

The primary route of elimination for talazoparib is renal excretion of the unchanged drug.[10] [12] Approximately 69% of an administered radiolabeled dose is recovered in the urine (with 55% as unchanged talazoparib), and about 20% is recovered in the feces (with 14% as unchanged drug).[12] The mean terminal plasma half-life is approximately 90 hours.[12]

Pharmacokinetic Parameters in Humans

| Parameter                                    | Value (at 1 mg once daily)                  | Population                          | Reference |
|----------------------------------------------|---------------------------------------------|-------------------------------------|-----------|
| Tmax (median)                                | ~1-2 hours                                  | Patients with advanced solid tumors | [10][11]  |
| Cmax (steady-state, mean)                    | 16.4 ng/mL (32% CV)                         | Patients with advanced solid tumors | [13]      |
| AUC (steady-state, mean)                     | 208 ng·hr/mL (37%<br>CV)                    | Patients with advanced solid tumors | [13]      |
| Half-life (t1/2,<br>terminal, mean)          | 90 hours (±58)                              | Patients with advanced solid tumors | [12]      |
| Apparent Oral<br>Clearance (CL/F,<br>mean)   | 6.5 L/h (31% inter-<br>subject variability) | Patients with advanced solid tumors | [12]      |
| Apparent Volume of Distribution (Vd/F, mean) | 420 L                                       | Patients with advanced solid tumors | [12][13]  |
| Accumulation Ratio (median)                  | 2.3 to 5.2                                  | Patients with advanced solid tumors | [12]      |
| Protein Binding                              | ~74%                                        | In vitro                            | [12]      |



# **Experimental Protocols**In Vitro PARP Inhibition and Trapping Assays

PARP Enzymatic Inhibition Assay: The half-maximal inhibitory concentration (IC50) of talazoparib against PARP1 and PARP2 is typically determined using a biochemical assay. A common method involves the use of purified recombinant human PARP1 or PARP2 enzyme, activated DNA (e.g., nicked DNA), and radiolabeled NAD+ (the substrate for PARP). The assay measures the incorporation of ADP-ribose units onto a histone substrate in the presence of varying concentrations of the inhibitor. The amount of incorporated radioactivity is quantified using a scintillation counter, and the IC50 value is calculated from the dose-response curve.[7]

PARP Trapping Assay: The ability of talazoparib to trap PARP on DNA can be assessed using cellular DNA binding assays. One such method involves treating cells with a DNA-damaging agent (e.g., methyl methanesulfonate) to induce SSBs, followed by incubation with different concentrations of the PARP inhibitor. Cells are then lysed, and the DNA-protein complexes are isolated. The amount of PARP enzyme bound to the DNA is quantified by Western blotting or ELISA. The potency of PARP trapping is determined by the concentration of the inhibitor required to induce a significant increase in the amount of PARP bound to DNA.[2]

## **Clinical Pharmacokinetic Study Workflow**

A typical Phase 1 clinical trial to evaluate the pharmacokinetics of talazoparib in patients with advanced solid tumors would follow the workflow outlined below.





Click to download full resolution via product page

**Caption:** Workflow of a Phase 1 clinical trial for talazoparib.

Pharmacokinetic Sample Analysis: Plasma concentrations of talazoparib are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9] This involves protein precipitation from plasma samples, followed by chromatographic separation on a reverse-phase column and detection by mass spectrometry. A stable isotope-



labeled internal standard is used for accurate quantification. The method is validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.

## Special Populations and Drug Interactions Renal Impairment

Since talazoparib is primarily eliminated via the kidneys, renal function significantly impacts its pharmacokinetics. Moderate to severe renal impairment leads to increased talazoparib exposure.[12] Dose adjustments are recommended for patients with moderate (creatinine clearance [CLcr] 30-59 mL/min) and severe (CLcr 15-29 mL/min) renal impairment.[12][15]

#### **Hepatic Impairment**

Mild to severe hepatic impairment does not have a clinically significant effect on the pharmacokinetics of talazoparib, and therefore, no dose adjustment is required for patients with hepatic dysfunction.[16]

#### **Drug Interactions**

Talazoparib is a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters.[14][17] Concomitant use of potent P-gp inhibitors may increase talazoparib exposure, and a dose reduction of talazoparib is recommended.[10][15] Co-administration with BCRP inhibitors may also increase talazoparib exposure.[14] Acid-reducing agents do not affect the absorption of talazoparib.[11][14]

#### Conclusion

(rac)-Talazoparib possesses a unique and potent pharmacodynamic profile, distinguished by its dual mechanism of PARP inhibition and highly effective PARP trapping, which translates to significant clinical activity in tumors with homologous recombination repair deficiencies. Its pharmacokinetic properties, including rapid oral absorption, extensive tissue distribution, minimal metabolism, and a long terminal half-life, support a convenient once-daily dosing regimen. A thorough understanding of its ADME characteristics, particularly the impact of renal function and drug transporters on its disposition, is crucial for optimizing its therapeutic use and managing potential toxicities in the clinical setting. This technical guide provides a comprehensive foundation for further research and development involving this important targeted anticancer agent.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. mdpi.com [mdpi.com]
- 8. cp-809101hydrochloride.com [cp-809101hydrochloride.com]
- 9. Pharmacodynamic effects of the PARP inhibitor talazoparib (MDV3800, BMN 673) in patients with BRCA-mutated advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. pfizermedical.com [pfizermedical.com]
- 13. Talazoparib | C19H14F2N6O | CID 135565082 PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Population Pharmacokinetics of Talazoparib in Patients With Advanced Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of (rac)-Talazoparib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141447#pharmacokinetics-and-pharmacodynamics-of-rac-talazoparib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com